molecular formula C21H40O5 B13844713 (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol CAS No. 37348-65-5

(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol

Cat. No.: B13844713
CAS No.: 37348-65-5
M. Wt: 372.5 g/mol
InChI Key: FHYUZZZBYFIZFH-NBTZWHCOSA-N
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Description

(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol is a compound that combines two distinct chemical entities: (9Z,12Z)-octadeca-9,12-dienoic acid, commonly known as linoleic acid, and propane-1,2,3-triol, commonly known as glycerol. Linoleic acid is a polyunsaturated omega-6 fatty acid, while glycerol is a simple polyol compound. This combination is significant in various biochemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol typically involves the esterification of linoleic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:

    Acidic Catalysis: Using sulfuric acid or p-toluenesulfonic acid as a catalyst, the reaction is carried out at elevated temperatures (around 150-200°C) to facilitate the esterification process.

    Enzymatic Catalysis: Lipases are commonly used as biocatalysts under milder conditions (30-60°C) to achieve esterification with high specificity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves:

    Mixing: Linoleic acid and glycerol are mixed in the presence of a catalyst.

    Heating: The mixture is heated to the desired temperature to initiate the reaction.

    Separation: The product is separated from the reaction mixture using techniques such as distillation or solvent extraction.

    Purification: The final product is purified to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The double bonds in linoleic acid can be oxidized to form hydroperoxides, which can further decompose into aldehydes and ketones.

    Reduction: The ester bonds can be reduced to form the corresponding alcohols.

    Substitution: The hydroxyl groups in glycerol can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts at elevated temperatures and pressures.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

Chemistry

In chemistry, (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol is used as a model compound to study esterification and transesterification reactions. It is also used in the synthesis of various surfactants and emulsifiers.

Biology

In biological research, this compound is studied for its role in lipid metabolism and its effects on cell membranes. It is also used in the formulation of lipid-based drug delivery systems.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and antioxidant properties. It is also explored as a component in topical formulations for skin care.

Industry

Industrially, this compound is used in the production of biodegradable polymers, lubricants, and as an additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol involves its interaction with cellular membranes and enzymes. Linoleic acid is known to modulate the activity of enzymes involved in lipid metabolism, while glycerol serves as a backbone for the synthesis of triglycerides and phospholipids. The molecular targets include various enzymes such as lipases and desaturases, which play a role in the metabolism of fatty acids.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid;Propane-1,2,3-triol: Similar to (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol but contains oleic acid instead of linoleic acid.

    Stearic Acid;Propane-1,2,3-triol: Contains stearic acid, a saturated fatty acid, instead of linoleic acid.

Uniqueness

This compound is unique due to the presence of two double bonds in linoleic acid, which confer distinct chemical and biological properties. These double bonds make it more reactive in oxidation reactions and provide specific health benefits related to omega-6 fatty acids.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

37348-65-5

Molecular Formula

C21H40O5

Molecular Weight

372.5 g/mol

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol

InChI

InChI=1S/C18H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-3(6)2-5/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3-6H,1-2H2/b7-6-,10-9-;

InChI Key

FHYUZZZBYFIZFH-NBTZWHCOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(C(CO)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.C(C(CO)O)O

Related CAS

235413-77-1

Origin of Product

United States

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